

Dicyclohexyl Disulfide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Dicyclohexyl disulfide*

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Abstract

Dicyclohexyl disulfide (DCDS) is a symmetrical organosulfur compound with a rich history intertwined with the advancement of industrial chemistry, particularly in the realms of lubrication and polymer science. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, properties, and historical applications of **dicyclohexyl disulfide**. Detailed experimental protocols for its synthesis and its conversion to the commercially significant vulcanization retarder N-(cyclohexylthio)phthalimide (CTP) are presented. Quantitative data are summarized in structured tables for ease of reference. Furthermore, this guide explores the broader context of organosulfur compounds in industrial applications and touches upon the potential, yet underexplored, biological activities of such molecules.

Discovery and History

The development of **dicyclohexyl disulfide** is closely linked to the broader exploration of organosulfur chemistry in the mid-20th century. This era was marked by a burgeoning demand from industries for novel chemical additives to enhance the performance of materials. While a definitive first synthesis and the individual credited remain elusive in publicly available literature, the emergence of DCDS was a logical progression in the systematic study of disulfide compounds and their applications.

The industrial production methods for **dicyclohexyl disulfide** were established through the optimization of synthetic routes primarily involving the reaction of sodium disulfide with chlorocyclohexane.[1][2][3][4][5][6][7] Early manufacturing processes, however, posed significant environmental challenges due to the generation of waste liquids containing sodium chloride, sulfides, and other organic materials.[5][7] This spurred further research into more efficient and environmentally benign production methods.

Dicyclohexyl disulfide gained prominence not as a final product in many applications, but as a crucial intermediate in the synthesis of other valuable industrial chemicals.[8] Its primary role has been as a precursor to N-(cyclohexylthio)phthalimide (CTP), a widely used pre-vulcanization inhibitor (retarder) in the rubber industry.[2][9][10][11][12] The history of DCDS is therefore intrinsically linked to the history of rubber vulcanization and the need to control the scorching process. The development of vulcanization retarders became critical to allow for the safe processing of rubber compounds at elevated temperatures without premature cross-linking.[5][12][13][14]

In the field of lubrication, the use of sulfur-containing compounds as extreme pressure (EP) additives has a long history, dating back to the early 20th century.[15][16][17][18] These additives function by forming a protective film on metal surfaces under high pressure, preventing wear and seizure.[15] While specific historical details on the widespread use of **dicyclohexyl disulfide** itself as a primary EP additive are scarce, its structural features are consistent with compounds used for this purpose.[8] A 1948 patent describes the use of dicyclohexylamine in the production of sulfurized esters as extreme pressure additives, indicating the relevance of cyclohexyl moieties in this field around the time of DCDS's industrial development.[19]

Physicochemical Properties

Dicyclohexyl disulfide is a colorless to pale yellow liquid with a characteristic sulfurous odor.[8][20] It is a symmetrical disulfide, which contributes to its relative stability.[21] The key physicochemical properties of **dicyclohexyl disulfide** are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₂₂ S ₂	[21]
Molecular Weight	230.43 g/mol	[21]
Appearance	Colorless to pale yellow liquid	[8][20]
Odor	Sulfurous, alliaceous	[20]
Boiling Point	162-163 °C @ 6 mmHg	[20]
Density	1.046 g/mL at 25 °C	[21]
Refractive Index	1.545 at 20 °C	[21]
Flash Point	> 110 °C (> 230 °F)	[20]
Water Solubility	Insoluble	[20]
LogP	6.094 (estimated)	[20]
Vapor Pressure	0.0004 mmHg @ 25 °C (estimated)	[20]

Synthesis and Experimental Protocols

The most common and industrially significant method for the synthesis of **dicyclohexyl disulfide** is the reaction of sodium disulfide with chlorocyclohexane.

Synthesis of Dicyclohexyl Disulfide

Reaction: $2 \text{C}_6\text{H}_{11}\text{Cl} + \text{Na}_2\text{S}_2 \rightarrow (\text{C}_6\text{H}_{11})_2\text{S}_2 + 2 \text{NaCl}$

Experimental Protocol:

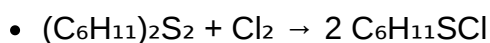
- Materials:
 - Sodium disulfide (Na₂S₂)
 - Chlorocyclohexane (C₆H₁₁Cl)

- Aqueous solvent (e.g., water, or a mixture of water and a hydrophilic organic solvent like methanol or ethanol)
- Procedure:
 - In a suitable reaction vessel equipped with a stirrer, condenser, and temperature control, charge the aqueous solvent and sodium disulfide.
 - Heat the mixture to a temperature between 70 °C and 100 °C with stirring to dissolve the sodium disulfide.[9]
 - Slowly add chlorocyclohexane to the reaction mixture. A typical molar ratio is a slight excess of sodium disulfide to chlorocyclohexane.[9]
 - Maintain the reaction temperature between 70 °C and 100 °C and continue stirring for a period of 5 to 15 hours. The progress of the reaction can be monitored by techniques such as gas chromatography.[9]
 - Upon completion, cool the reaction mixture to room temperature. The mixture will separate into an organic layer (containing **dicyclohexyl disulfide**) and an aqueous layer.
 - Separate the organic layer.
 - Wash the organic layer with water to remove any remaining inorganic salts.
 - The crude **dicyclohexyl disulfide** can be purified by vacuum distillation to remove unreacted starting materials and byproducts.[4]

Synthesis of N-(Cyclohexylthio)phthalimide (CTP) from Dicyclohexyl Disulfide

Dicyclohexyl disulfide is a key raw material for the production of the vulcanization retarder N-(cyclohexylthio)phthalimide (CTP). The synthesis involves the chlorination of **dicyclohexyl disulfide** to form cyclohexylsulfenyl chloride, which then reacts with phthalimide.

Reaction Scheme:





Experimental Protocol (In Situ Generation of Cyclohexylsulfenyl Chloride):

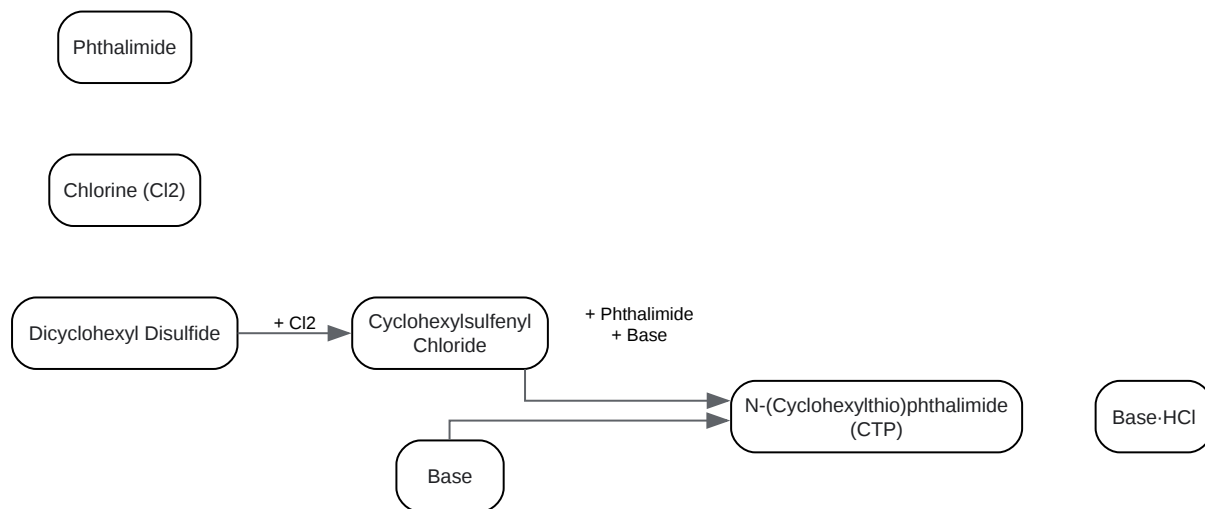
- Materials:
 - **Dicyclohexyl disulfide**
 - Phthalimide
 - Chlorine gas
 - An inert organic solvent (e.g., toluene, hexane, or cyclohexane)
 - A base (e.g., a tertiary amine or an aqueous solution of an alkali or alkaline earth metal hydroxide)
- Procedure:
 - In a reaction vessel, prepare a suspension of phthalimide and **dicyclohexyl disulfide** in the chosen organic solvent.[\[10\]](#)
 - Cool the mixture to a temperature between 0 °C and 20 °C.[\[10\]](#)
 - Introduce chlorine gas into the reaction mixture while maintaining the temperature. The reaction is exothermic and should be controlled.[\[10\]](#)
 - After the chlorination is complete (as can be monitored by the disappearance of the disulfide), add the base to the reaction mixture to neutralize the hydrogen chloride formed and to facilitate the reaction between cyclohexylsulfenyl chloride and phthalimide.[\[10\]](#)
 - The reaction mixture is stirred until the formation of CTP is complete.
 - The product can be isolated by filtration and purified by recrystallization.

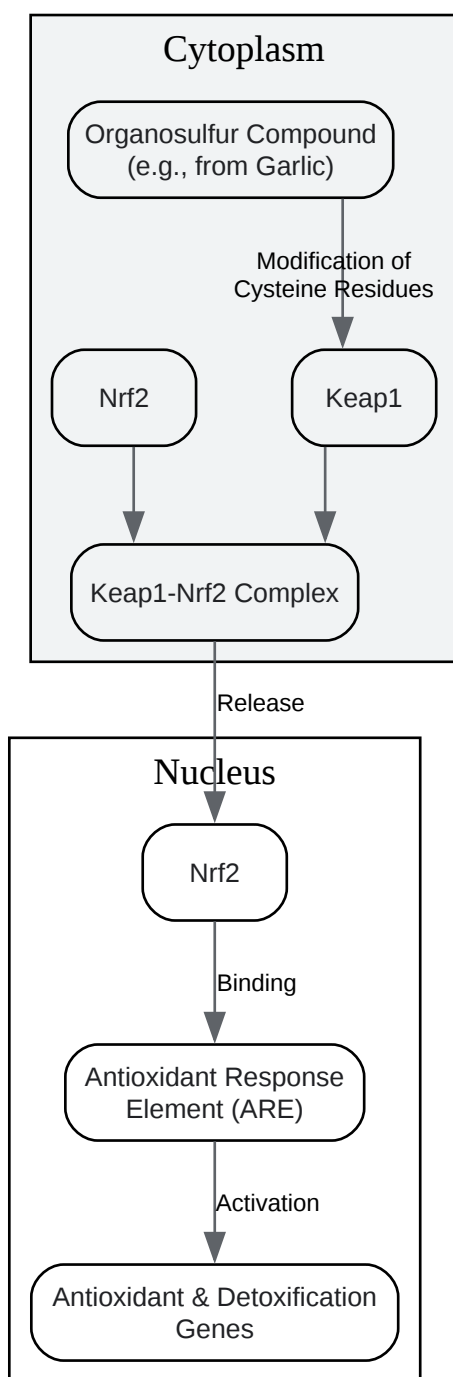
Applications

The primary applications of **dicyclohexyl disulfide** stem from its sulfur content and the reactivity of the disulfide bond.

Rubber Industry: Precursor to Vulcanization Retarders

The most significant application of **dicyclohexyl disulfide** is as a chemical intermediate for the synthesis of N-(cyclohexylthio)phthalimide (CTP).^{[2][9][10][11][12]} CTP is a highly effective pre-vulcanization inhibitor (scorch retarder) used in the rubber industry to prevent the premature vulcanization of rubber compounds during mixing and processing.^{[5][12][14]}





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